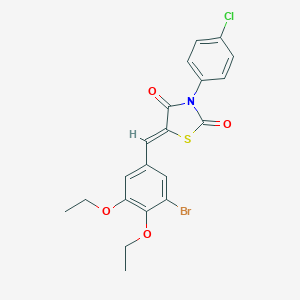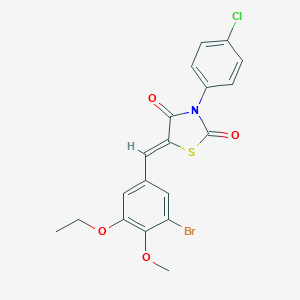![molecular formula C26H21ClN2O6 B301223 Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate exerts its effects through multiple mechanisms. It has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This pathway regulates the expression of antioxidant enzymes and detoxification proteins, which help to protect cells from damage caused by reactive oxygen species. This compound also inhibits the activation of NF-κB, which is involved in the inflammatory response and can promote the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate is that it has been extensively studied in vitro and in vivo, and its mechanisms of action are well understood. Additionally, this compound has been shown to be relatively non-toxic, making it a promising candidate for the development of new drugs. However, one limitation of this compound is that it can be difficult to synthesize, and the cost of production may be a barrier to its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacokinetic properties and lower toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different disease models. Finally, research is needed to better understand the long-term effects of this compound on cellular and physiological processes.
Métodos De Síntesis
The synthesis of Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate involves several steps, including the condensation of 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide to form a Schiff base, which is then reacted with 3,5-dioxo-1-pyrazolidinyl benzoate to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Propiedades
Fórmula molecular |
C26H21ClN2O6 |
|---|---|
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
methyl 4-[(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C26H21ClN2O6/c1-33-23-14-17(5-12-22(23)35-15-16-3-8-19(27)9-4-16)13-21-24(30)28-29(25(21)31)20-10-6-18(7-11-20)26(32)34-2/h3-14H,15H2,1-2H3,(H,28,30)/b21-13- |
Clave InChI |
RGBVQKABZIGQRT-BKUYFWCQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)





![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)
